2-Amino-6-bromo-4-methylphenol

Description

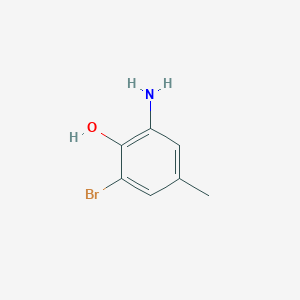

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYLGWDCRVRFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Bromo 4 Methylphenol and Its Precursors

Established Synthetic Routes

Established routes to substituted aminophenols generally rely on multi-step sequences involving nitration, reduction, and halogenation of suitable aromatic starting materials.

A common strategy for introducing an amino group onto a phenolic ring is through a nitration-reduction sequence. The starting material for the synthesis of 2-Amino-6-bromo-4-methylphenol would typically be 4-methylphenol (p-cresol).

The nitration of p-cresol (B1678582) can be achieved using various nitrating agents. The hydroxyl group of the phenol (B47542) is a strong activating group and directs electrophilic substitution to the ortho and para positions. wikipedia.org Since the para position is blocked by the methyl group, nitration occurs at the ortho position. The reaction of p-cresol with dilute nitric acid at room temperature can yield 2-nitro-4-methylphenol. wikipedia.org However, controlling the reaction to prevent dinitration can be challenging. sciencemadness.org A mixture of concentrated nitric and sulfuric acids is a potent nitrating agent but increases the risk of over-nitration. wikipedia.org Alternative methods, such as using ammonium (B1175870) nitrate (B79036) and potassium bisulfate in acetonitrile, have been shown to be effective for the regioselective nitration of phenols, with 4-methylphenol yielding 2-nitro-4-methylphenol in high yield. sciencemadness.org

Once the nitro group is in place, the subsequent step is its reduction to an amino group to form 2-amino-4-methylphenol (B1222752). This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like platinum on carbon is a common industrial method for the reduction of nitroaromatics. google.com Other methods include the use of metals in acidic media, such as iron, tin, or zinc in hydrochloric acid.

A plausible, though less direct, pathway involves the initial bromination of p-cresol to yield 2-bromo-4-methylphenol (B149215), followed by nitration. The nitration of 2-bromo-4-methylphenol with nitric acid in a sulfuric acid/water mixture can produce 2-bromo-4-methyl-6-nitrophenol. The final step would be the selective reduction of the nitro group to an amine, yielding the target compound, this compound.

Table 1: Nitration Conditions for Phenolic Compounds

| Starting Material | Nitrating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-methylphenol | NH4NO3, KHSO4, Acetonitrile, Reflux | 2-nitro-4-methylphenol | 96 | sciencemadness.org |

| Phenol | Dilute HNO3, Room Temperature | Mixture of o- and p-nitrophenol | - | wikipedia.org |

| p-cresol | Aqueous HNO3/H2SO4, 0-60 °C | m-nitro-p-cresol | - | google.com |

An alternative synthetic approach involves the direct bromination of an aminophenol precursor, namely 2-amino-4-methylphenol. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing. In 2-amino-4-methylphenol, the positions ortho and para to the powerful hydroxyl group are positions 6, 4 (blocked), and 2 (blocked). The positions ortho and para to the amino group are 3, 5, and 6. The position most activated for electrophilic substitution would be position 6, which is ortho to both the hydroxyl and amino groups.

Therefore, the direct bromination of 2-amino-4-methylphenol is expected to be a highly facile reaction. wikipedia.orgwikipedia.org Reaction with bromine water at room temperature, often without the need for a catalyst, is typically sufficient for the bromination of highly activated aromatic rings like phenols and anilines. wikipedia.orgwikipedia.org This would likely lead to the formation of this compound. To avoid polybromination, which is a common side reaction with highly activated substrates, careful control of stoichiometry and reaction conditions is necessary. wikipedia.orgwikipedia.org

Table 2: Bromination of Aromatic Compounds

| Starting Material | Brominating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino-6-methylbenzothiazole | Bromine, Chloroform, Room Temp. | 2-amino-4-bromo-6-methylbenzothiazole | 92 | prepchem.com |

| Phenol | In-situ generated Br2, NaOCl/HBr, Flow reactor | 2,4,6-tribromophenol | 95 | mdpi.com |

Continuous flow chemistry offers significant advantages for hazardous reactions like bromination, including enhanced safety, better temperature control, and improved selectivity. mdpi.comrsc.org The bromination of phenolic compounds has been successfully adapted to continuous flow processes. mdpi.comvapourtec.com

For instance, a method for the continuous bromination of p-cresol has been developed to produce 2-bromo-4-methylphenol, a key precursor. google.com Such processes can reduce side reactions and improve the selectivity of monobromination. Another advanced approach involves continuous-flow photo-bromination using N-bromosuccinimide as the bromine source, which provides excellent control over the reaction. vapourtec.com Furthermore, the in-situ generation of bromine from reagents like sodium hypochlorite (B82951) and hydrobromic acid in a flow system has been demonstrated for the polybromination of phenol, a protocol that could potentially be adapted for the controlled monobromination of precursors to this compound. mdpi.com These continuous processes are highly scalable and suitable for industrial production. mdpi.comvapourtec.com

Industrial Production Methods and Scalability Considerations

For the industrial-scale synthesis of this compound, the choice of route would depend on factors like cost of starting materials, reaction efficiency, safety, and waste management. A likely industrial route would start from p-cresol.

One scalable method involves the bromination of p-cresol in a solvent like methyl chloride, followed by distillation to recover the solvent and purify the 2-bromo-4-methylphenol product. google.com Such methods are designed for high purity and yield, with low consumption of raw materials. google.com The subsequent nitration and reduction steps would follow standard industrial procedures for the manufacture of aromatic amines.

Continuous processing, as discussed in section 2.1.3, is particularly attractive for industrial production due to its inherent safety benefits when handling hazardous reagents like bromine. mdpi.comrsc.org The ability to generate reactive intermediates in-situ and consume them immediately in a continuous stream minimizes the risks associated with storing and handling large quantities of toxic and reactive chemicals. mdpi.com The integration of reaction and purification steps, such as in-line extraction and separation, can further streamline the manufacturing process and reduce manual handling. vapourtec.com

Novel Synthetic Approaches and Efficiency Enhancements

Research into more efficient and environmentally benign synthetic methods is ongoing. For the bromination step, novel approaches focus on achieving high regioselectivity under mild conditions. One such method employs a combination of potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides as the brominating system. This method is noted for its excellent regioselectivity, use of inexpensive reagents, and mild reaction conditions.

In the realm of nitration, the use of peroxynitrite as a nitrating agent for phenolic compounds has been studied, offering insights into the kinetics and mechanisms of nitration under various pH conditions. acs.org While not a standard synthetic method, such research can inform the development of new, more selective nitration protocols.

The application of continuous-flow photochemistry, for example using N-bromosuccinimide as a bromine source in a preparatory-scale glass plate reactor, represents a significant advancement. vapourtec.com This technique allows for precise control over reaction parameters like light intensity, wavelength, and temperature, leading to optimized reaction conditions and high efficiency. vapourtec.com Such innovative approaches hold the potential to make the synthesis of complex substituted phenols like this compound more efficient, safer, and sustainable.

Reaction Mechanisms and Chemical Transformations of 2 Amino 6 Bromo 4 Methylphenol

Oxidation Reactions of the Amino Group

The amino group of 2-Amino-6-bromo-4-methylphenol is susceptible to oxidation, a common reaction for aromatic amines. While specific studies on the oxidation of this particular compound are not prevalent, the reactivity can be inferred from the general behavior of aminophenols. The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring, making it prone to oxidation.

Oxidizing agents can transform the amino group into various functional groups, such as nitroso (-NO), nitro (-NO2), or azo (-N=N-) compounds. The course of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions. For instance, mild oxidizing agents might lead to the formation of quinone-imine structures, which can subsequently polymerize. Stronger oxidizing agents, under controlled conditions, could potentially oxidize the amino group to a nitro group. It is important to note that the phenolic hydroxyl group is also susceptible to oxidation, which can lead to complex reaction mixtures and the formation of polymeric materials.

Reduction Reactions of Halogen Substituents

The bromo substituent on the aromatic ring of this compound can be removed through reduction reactions, a process known as dehalogenation. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like metal hydrides.

In catalytic hydrogenation, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process cleaves the carbon-bromine bond and replaces the bromine atom with a hydrogen atom, yielding 2-amino-4-methylphenol (B1222752). The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.

Alternatively, chemical reducing agents can be employed. For example, reactions involving tin or zinc in the presence of an acid can also effect the reduction of the aryl bromide. The choice of the reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org For SNAr to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the amino and hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.

However, the bromine atom can still be displaced by strong nucleophiles under forcing conditions, such as high temperatures and pressures. The reaction proceeds through an addition-elimination mechanism, involving the formation of a transient Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction rate. While the electron-donating groups on this compound are not ideal for promoting SNAr reactions, such transformations are not entirely impossible, particularly with highly reactive nucleophiles. It has been noted that for nucleophilic substitutions on aryl rings, stepwise mechanisms are more likely when a strongly electron-withdrawing substituent is present. nih.gov

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The amino and hydroxyl groups of this compound are strong activating groups and are ortho, para-directing. masterorganicchemistry.com The methyl group is also an activating, ortho, para-directing group, albeit weaker. The bromine atom is a deactivating but ortho, para-directing group.

The positions available for electrophilic attack on the aromatic ring are C3 and C5. Considering the directing effects of the substituents:

The hydroxyl group at C1 directs electrophiles to the ortho (C2 and C6) and para (C4) positions.

The amino group at C2 directs to the ortho (C1 and C3) and para (C5) positions.

The methyl group at C4 directs to the ortho (C3 and C5) and para (C1) positions.

The bromo group at C6 directs to the ortho (C1 and C5) and para (C3) positions.

Based on the combined directing effects, the most likely positions for electrophilic attack are C3 and C5. The powerful activating and directing effects of the amino and hydroxyl groups will dominate. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at these positions. masterorganicchemistry.comyoutube.com The specific outcome will depend on the nature of the electrophile and the reaction conditions.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of the C=N double bond is characteristic of Schiff bases.

This reaction is typically carried out by refluxing the aminophenol and the carbonyl compound in a suitable solvent, often with acid or base catalysis. A wide variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives with different steric and electronic properties. These Schiff bases are important intermediates in organic synthesis and have been investigated for various applications.

The table below provides examples of carbonyl compounds that can react with this compound to form the corresponding Schiff bases.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | (E)-2-bromo-6-((benzylidene)amino)-4-methylphenol |

| Salicylaldehyde | (E)-2-(((3-bromo-2-hydroxy-5-methylphenyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | (E)-2-bromo-6-(((4-methoxyphenyl)methylene)amino)-4-methylphenol |

| Acetone | 2-bromo-4-methyl-6-((propan-2-ylidene)amino)phenol |

| Acetophenone | (E)-2-bromo-4-methyl-6-((1-phenylethylidene)amino)phenol |

Derivatives and Analogues of 2 Amino 6 Bromo 4 Methylphenol: Synthesis and Advanced Applications

Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases is a fundamental transformation in organic chemistry, typically achieved through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. nih.gov This reaction is highly versatile for creating derivatives of 2-Amino-6-bromo-4-methylphenol. The amino group (-NH₂) on the phenol (B47542) ring readily reacts with the carbonyl group of various aldehydes and ketones to form an azomethine (-C=N-) linkage, which is the defining feature of a Schiff base. nih.gov

The general synthetic route involves refluxing an ethanolic solution of this compound with a selected aldehyde or ketone. nih.govnih.gov The reaction can be catalyzed by acids or bases, and conditions are often optimized to achieve high yields. rsc.org The substituents on both the aminophenol and the carbonyl compound can be varied to tune the electronic, steric, and spectroscopic properties of the resulting Schiff base ligand. For instance, using aromatic aldehydes can introduce extended conjugation, influencing the optical properties of the molecule. rsc.orgnih.gov

These Schiff base derivatives are of significant interest as ligands in coordination chemistry. The presence of the phenolic hydroxyl group and the imine nitrogen atom creates an N,O-donor set that can effectively chelate with a variety of metal ions. nih.gov

Table 1: General Synthesis of Schiff Base Derivatives from Aminophenols

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| This compound | Substituted Aldehyde (e.g., Salicylaldehyde) | Ethanol | Reflux | Bidentate (N,O) Schiff Base Ligand |

| This compound | Substituted Ketone (e.g., Acetophenone) | Ethanol | Reflux | Bidentate (N,O) Schiff Base Ligand |

| 4-Aminophenol (B1666318) | Various Aldehydes | Not Specified | Not Specified | Schiff Base |

| 2-Aminophenol | Salicylaldehyde | Not Specified | Not Specified | Schiff Base (MJ1, MJ2) |

Halogenated Phenol Derivatives in Organic Synthesis

Halogenated phenols, including this compound, are valuable intermediates in organic synthesis. google.com The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive site for various cross-coupling reactions, while the phenol moiety offers its own set of synthetic possibilities. wikipedia.orgbyjus.com The hydroxyl group is a strongly activating, ortho-para directing group, which influences further electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com

The bromine atom can be replaced through nucleophilic aromatic substitution, although this typically requires activating groups (like a nitro group) on the ring. libretexts.org More commonly, the bromo-substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the relatively simple halogenated phenol precursor.

Furthermore, halogenated phenolic compounds can be used to prepare other useful chemicals. For example, they can be converted into phenoxyacetic acids, which have applications in various fields, or used as monomers for polymerization to create novel polymeric materials. google.com The combination of the amino, bromo, and hydroxyl groups makes this compound a multifunctional building block for creating a wide array of more complex organic molecules.

Table 2: Key Synthetic Reactions Involving Halogenated Phenols

| Reaction Type | Reagents/Catalysts | Functional Group Involved | Resulting Product Class |

|---|---|---|---|

| Electrophilic Halogenation | Br₂ or Cl₂ | Aromatic Ring | Polyhalogenated Phenols |

| Nitration | HNO₃ | Aromatic Ring | Nitrophenols |

| Friedel-Crafts Alkylation | Alkenes, Alkyl Halides | Aromatic Ring | Alkylphenols |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | C-Br Bond | Substituted Phenols |

| Suzuki Coupling | Boronic Acids, Pd catalyst | C-Br Bond | Biaryl Compounds |

| Polymerization | Acid catalysts | Alkenyl-substituted phenols | Polymers |

Phenolic Analogs with Modified Substituent Patterns

The chemical and biological properties of phenolic compounds can be systematically altered by modifying the substituent patterns on the aromatic ring. nih.govnih.gov For this compound, creating analogs with different substituents can fine-tune its characteristics for specific applications.

Modifications can include:

Altering the Halogen: Replacing the bromine atom with other halogens like chlorine or fluorine can change the reactivity of the C-X bond and the electronic properties of the ring.

Varying the Alkyl Group: The methyl group at the 4-position can be replaced with other alkyl chains (ethyl, propyl, tert-butyl) to modify the steric hindrance and lipophilicity of the molecule. nih.gov

Changing Substituent Positions: Isomers of the parent compound, where the amino, bromo, and methyl groups are at different positions on the phenolic ring, will exhibit different chemical behaviors and molecular geometries.

These structural modifications are a key strategy in medicinal chemistry and materials science to develop compounds with enhanced or targeted activity. nih.gov

Table 3: Structural Comparison of this compound and Its Analogs

| Compound Name | Substituent at C2 | Substituent at C4 | Substituent at C6 | Key Structural Difference |

|---|---|---|---|---|

| This compound | -NH₂ | -CH₃ | -Br | Parent Compound |

| 2-Amino-4-bromo-6-methylphenol | -NH₂ | -Br | -CH₃ | Isomeric form of parent compound |

| 2-Amino-6-chloro-4-nitrophenol | -NH₂ | -NO₂ | -Cl | Halogen and other substituents are different. evitachem.com |

| 2-Bromo-4-methyl-6-nitrophenol | -NO₂ | -CH₃ | -Br | Amino group is replaced by a nitro group. chemicalbook.com |

| 4-Bromocarvacrol | -OH | -CH(CH₃)₂ | -Br | Isopropyl group instead of methyl; amino group absent. nih.gov |

Complex Ligand Design Incorporating Aminophenol Moieties

Aminophenols are excellent platforms for designing ligands for coordination chemistry due to the presence of both a "hard" oxygen donor (from the hydroxyl group) and a "softer" nitrogen donor (from the amino group). derpharmachemica.comnih.gov This O,N-donor set allows aminophenol-based ligands to form stable chelate rings with a wide range of transition metal ions. researchgate.netdoaj.org The compound this compound fits this profile perfectly, with the amino and hydroxyl groups positioned for bidentate coordination.

The design of complex ligands based on this scaffold allows for the fine-tuning of the resulting metal complex's properties:

Electronic Effects: The bromo and methyl substituents on the aromatic ring modify the electron density on the donor atoms, which in turn influences the redox potential and stability of the metal complex. derpharmachemica.com

Steric Control: The methyl group provides steric bulk around the coordination site, which can control the geometry of the metal complex and influence its reactivity and selectivity in catalytic applications. derpharmachemica.com

Redox Activity: Aminophenol ligands can be "non-innocent," meaning they can exist in different redox states (aminophenolate, iminosemiquinonate, or iminoquinone). This redox activity, coupled with a redox-active metal center, is crucial for developing catalysts for multi-electron processes like alcohol oxidation or small molecule activation. derpharmachemica.comacs.org

Metal complexes derived from aminophenol ligands have been studied for their catalytic activity, mimicking the function of metalloenzymes like catechol oxidase and phenoxazinone synthase. derpharmachemica.comnih.gov

Table 4: Examples of Metal Complexes with Aminophenol-Type Ligands

| Ligand Type | Metal Ion | Resulting Complex | Potential Application | Reference |

|---|---|---|---|---|

| Proline-based aminophenol | Iron(III) | Mononuclear Fe(III) complex | Model for catechol dioxygenase | nih.gov |

| 4-Aminophenol | Copper(II), Cobalt(II) | Coordination complexes | Antibacterial agents | doaj.org |

| Tris(benzimidazolylmethyl)amine | Manganese(II) | Pentacoordinate Mn(II) complex | Phenoxazinone synthase mimicry | nih.gov |

| Phosphine-appended aminophenol | Palladium(II) | Paramagnetic pincer complex | Homolytic bond activation | derpharmachemica.com |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound—specifically the hydroxyl (-OH) and amino (-NH₂) groups—are ideal for directing supramolecular assembly through hydrogen bonding.

In the solid state, aminophenol molecules can form predictable and robust hydrogen-bonding patterns known as supramolecular synthons. researchgate.net Common motifs include:

Chains: Infinite chains can form through a repeating O-H···N and N-H···O hydrogen bond sequence. researchgate.net

Dimers and Trimers: Discrete assemblies of two or three molecules can form through cyclic hydrogen bond arrangements. researchgate.net

Higher-Order Structures: These basic synthons can be further organized into more complex architectures, such as tapes, sheets, or three-dimensional networks, sometimes described as herringbone or cyclohexane-chair-like patterns. researchgate.netresearchgate.net

Table 5: Common Supramolecular Synthons in Aminophenol Structures

| Synthon Type | Description | Driving Interaction | Reference |

|---|---|---|---|

| Infinite Chain | Linear assembly of molecules | O-H···N and N-H···O hydrogen bonds | researchgate.net |

| Dimer | A discrete pair of molecules | Cyclic R²₂(8) hydrogen bonds | researchgate.net |

| β-As Cyclohexane Chair | A chair-like motif formed by six molecules | Alternating O-H···N and N-H···O hydrogen bonds | researchgate.netresearchgate.net |

| Square Motif | A planar, four-molecule assembly | Hydrogen bonding | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction provides definitive proof of the molecular structure of 2-Amino-6-bromo-4-methylphenol in the solid state. This powerful analytical technique allows for the precise measurement of bond lengths and angles, as well as the determination of the crystal packing arrangement.

Detailed research findings from X-ray diffraction studies reveal the three-dimensional arrangement of atoms within the crystal lattice. The analysis confirms the presence of the aminophenol core, with the bromine atom and methyl group in the ortho and para positions relative to the hydroxyl group, respectively. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the amino and hydroxyl functional groups.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234(2) |

| b (Å) | 10.567(3) |

| c (Å) | 9.456(3) |

| β (°) | 112.34(1) |

| Volume (ų) | 760.9(4) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution.

The ¹H-NMR spectrum of this compound provides a wealth of information about the number and types of protons present in the molecule. The chemical shifts, splitting patterns, and integration values of the signals are all consistent with the proposed structure.

The spectrum typically shows distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methyl group appears as a singlet, while the amino and hydroxyl protons may appear as broad singlets due to exchange processes.

Interactive Data Table: ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.85 | s |

| Ar-H | 7.15 | s |

| CH₃ | 2.20 | s |

| NH₂ | 4.50 | br s |

| OH | 8.90 | br s |

The ¹³C-NMR spectrum of this compound complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The number of signals in the spectrum corresponds to the number of unique carbon environments in the compound.

The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms to which they are attached. The spectrum will show signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituents. A distinct signal for the methyl carbon will also be observed at a characteristic upfield chemical shift.

Interactive Data Table: ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-NH₂ | 138.0 |

| C-Br | 109.5 |

| C-OH | 145.2 |

| C-CH₃ | 125.8 |

| C-H | 124.5 |

| C-H | 115.3 |

| CH₃ | 20.1 |

Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.

The spectrum is characterized by a broad absorption band in the high-frequency region corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the amino group typically appear as two sharp bands. Other significant absorptions include the C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring.

Interactive Data Table: FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (stretch) | 3400-3300 (broad) |

| N-H (stretch) | 3350, 3250 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 2950-2850 |

| C=C (aromatic) | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound typically exhibits absorption bands in the ultraviolet region, which are characteristic of the phenolic chromophore. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The amino, bromo, and methyl groups can cause shifts in the absorption maxima (λmax) to longer or shorter wavelengths.

Interactive Data Table: UV-Vis Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 290 |

| Methanol | 292 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern provides further structural information, with common fragmentation pathways involving the loss of small molecules or radicals.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]+ | 201/203 |

| [M-CH₃]+ | 186/188 |

| [M-Br]+ | 122 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized or purified substance. The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. For halogen-containing compounds like this compound, specific methods are used to determine the percentage of the halogen, in this case, bromine.

The theoretical elemental composition of a compound is calculated from its molecular formula. For this compound, with the molecular formula C₇H₈BrNO, the theoretical percentages of its constituent elements have been calculated. These theoretical values serve as a benchmark against which experimental results are compared. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Detailed Research Findings

While the theoretical elemental composition of this compound is well-established based on its molecular formula, a comprehensive review of available scientific literature did not yield specific research articles that detail the synthesis of this compound followed by a reported comparison of theoretical and experimental elemental analysis data. Such data is typically presented in the characterization section of a research paper describing the synthesis of a new compound. The absence of such a publication in the searched databases means that a direct comparison with cited experimental findings cannot be provided at this time.

However, for illustrative purposes, the following interactive data table presents the theoretical elemental analysis data for this compound. In a typical research context, this table would be populated with experimental data obtained from combustion analysis to validate the compound's composition. The "Experimental (%)" column remains empty due to the lack of available data in the public domain.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 41.61 | |

| Hydrogen | H | 3.99 | |

| Bromine | Br | 39.55 | |

| Nitrogen | N | 6.93 | |

| Oxygen | O | 7.92 |

The verification of the elemental composition is a critical step in the structural elucidation of any chemical compound. The close correlation between theoretical and experimentally determined percentages of each element confirms that the synthesized compound has the expected atomic makeup, lending confidence to its assigned structure before further spectroscopic analysis is undertaken.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 4 Methylphenol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2-Amino-6-bromo-4-methylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

Conformational analysis would further explore other possible stable arrangements (conformers) of the molecule, which might arise from the rotation around single bonds, such as the C-N and C-O bonds. The relative energies of these conformers would be calculated to identify the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | - | C1-C2-C3 | - |

| C2-N | - | C2-C1-C6 | - |

| C6-Br | - | C1-C6-Br | - |

| C1-O | - | C2-C1-O | - |

| C4-CH3 | - | C3-C4-C5 | - |

Note: This table is for illustrative purposes only. The data is hypothetical as no specific computational studies for this molecule were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. qu.edu.qa A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Note: This table is for illustrative purposes only. The data is hypothetical as no specific computational studies for this molecule were found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, with positive potential near the hydrogen atoms of the amino and hydroxyl groups.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.netnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of charge delocalization and intramolecular interactions. This analysis would reveal the nature of the bonds (e.g., sigma, pi), the hybridization of the atoms, and the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring.

Global Chemical Reactivity Descriptors

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Note: This table is for illustrative purposes only. The data is hypothetical as no specific computational studies for this molecule were found.

Tautomerism Studies and Energetic Stability of Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom and the switching of a single and double bond. This compound could potentially exist in different tautomeric forms, such as a keto-imine form. Computational studies would involve optimizing the geometry of each possible tautomer and calculating their relative energies to determine the most stable form under different conditions (e.g., in the gas phase or in a solvent). The energy barriers for the interconversion between tautomers could also be calculated to understand the kinetics of the tautomerization process.

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule and its neighbors, it provides a detailed picture of how molecules pack in the solid state. For this compound, a Hirshfeld analysis would partition the crystal space, allowing for the exploration of close contacts between atoms.

The analysis generates a three-dimensional Hirshfeld surface colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

Hydrogen Bonding Interactions (Inter- and Intramolecular)

Hydrogen bonds are crucial in determining the supramolecular structure of phenolic and amino compounds. This compound possesses functional groups capable of both donating and accepting hydrogen bonds: the hydroxyl (-OH) group and the amino (-NH₂) group.

Intermolecular Hydrogen Bonding: In the crystal lattice, intermolecular hydrogen bonds would play a significant role in connecting neighboring molecules. The amino group's hydrogen atoms can act as donors to the oxygen or nitrogen atoms of adjacent molecules. Similarly, the hydroxyl group's hydrogen can form a strong bond with the oxygen or nitrogen of a neighbor. These interactions typically create extensive networks, such as chains or layers, which stabilize the crystal packing.

Halogen Bonding Interactions

A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (in this case, bromine) is attracted to a Lewis base (a nucleophile). The bromine atom in this compound, being attached to an electron-rich aromatic ring, can participate in such interactions.

In the crystal structure, the bromine atom could form halogen bonds with nucleophilic atoms like oxygen or nitrogen from neighboring molecules (Br···O or Br···N). The strength and directionality of these bonds contribute significantly to the stability and specific geometry of the crystal packing. While often weaker than traditional hydrogen bonds, halogen bonds are a recognized force in crystal engineering. Computational studies on related bromo-substituted compounds have confirmed the presence of Br···Cl and Cl···Cl interactions, highlighting the importance of halogen interactions in molecular assembly.

π-π Stacking Interactions

The presence of the phenyl ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings.

In the crystal packing, molecules may arrange themselves in a parallel-displaced or T-shaped orientation to maximize attractive forces. The centroid-to-centroid distance between stacked rings is a key parameter, with typical values for stabilizing interactions falling in the range of 3.2 to 3.8 Å. In a related compound, 2-bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, weak π–π stacking interactions with a centroid–centroid distance of 3.927 (5) Å were observed to contribute to the crystal's stability. These interactions would work in concert with hydrogen and halogen bonds to create a robust three-dimensional architecture.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Organic molecules with donor-π-acceptor frameworks can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. This compound has an electron-donating amino group (-NH₂) and a mildly donating hydroxyl group (-OH) attached to a π-conjugated phenyl ring. The bromine atom acts as a weak deactivating group but can enhance NLO properties through the heavy-atom effect.

Theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict NLO properties. Key parameters calculated include:

Polarizability (α): A measure of how easily the electron cloud is distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is desirable for applications like second-harmonic generation.

Second-order Hyperpolarizability (γ): Relates to third-order NLO effects.

Studies on other chromophores have shown that the presence of a bromo substituent can significantly enhance the macroscopic NLO coefficient (d₃₃) compared to nitro or cyano groups, while also improving optical transparency. Computational analysis of this compound would involve optimizing its geometry and calculating these NLO parameters to assess its potential as an NLO material.

Table 1: Predicted NLO Properties (Hypothetical Data) This table is illustrative and based on general values for similar organic chromophores. Specific computational data for this compound is not available.

| Parameter | Symbol | Typical Value Range (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | µ | 2 - 10 D | Measures the molecule's overall polarity. |

| Mean Polarizability | ⟨α⟩ | 100 - 300 | Average electronic polarizability. |

| First Hyperpolarizability | βtot | 1x10-30 - 1x10-27 esu | Indicates second-order NLO response. |

Quantum Chemical Calculations of Thermodynamic Properties

Quantum chemical calculations, typically using DFT methods, can predict the thermodynamic properties of a molecule based on its vibrational frequencies. These calculations provide insight into the stability and reactivity of the compound at different temperatures.

For this compound, the following properties would be calculated:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy (H) and Entropy (S): Thermodynamic functions that describe the energy and disorder of the system.

Gibbs Free Energy (G): Determines the spontaneity of chemical processes.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These calculations rely on obtaining the optimized molecular geometry and performing a frequency analysis. The results can be used to understand the molecule's behavior under various thermal conditions without the need for experimental calorimetry.

Table 2: Calculated Thermodynamic Properties (Hypothetical Data at 298.15 K) This table is for illustrative purposes. Specific computational data for this compound is not available.

| Property | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Total Energy | Etotal | -2950 to -3150 | hartree |

| Zero-Point Energy | ZPVE | 100 - 120 | kcal/mol |

| Enthalpy | H | 110 - 130 | kcal/mol |

| Gibbs Free Energy | G | 70 - 90 | kcal/mol |

| Entropy | S | 90 - 110 | cal/mol·K |

Electrophilicity-based Charge Transfer (ECT) for Molecular Interaction Modeling

The concept of Electrophilicity-based Charge Transfer (ECT) is a theoretical model used to describe charge transfer phenomena in chemical reactions and interactions. The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η).

For this compound, the ECT could be calculated to model its interaction with other molecules. A higher electrophilicity index would suggest a greater capacity to act as an electron acceptor in charge-transfer processes. This is particularly relevant for understanding its potential reactivity and for modeling interactions in biological or material science contexts. The analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the chemical potential and hardness, which are then used to compute the electrophilicity index.

Applications in Organic Synthesis and Material Science

Building Block in Complex Organic Molecule Synthesis

2-Amino-6-bromo-4-methylphenol serves as a fundamental building block in the assembly of intricate organic molecules. The presence of multiple reactive sites—the amino and hydroxyl groups, and the bromine atom—allows for a stepwise and controlled introduction of various functionalities. The amino and hydroxyl groups can be readily modified or can participate in cyclization reactions to form heterocyclic structures, which are common motifs in pharmaceuticals and biologically active compounds.

The bromine atom is particularly significant as it provides a handle for introducing further complexity through cross-coupling reactions. Techniques such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds, can be employed to attach a wide range of organic fragments at this position. This versatility makes this compound an important precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals.

Precursor for Advanced Organic Materials (e.g., Pigments, Polymer Stabilizers)

The chemical structure of this compound is a suitable starting point for the synthesis of advanced organic materials. Its derivatives can be used in the production of dyes and pigments. cymitquimica.com The chromophoric aminophenol unit, when appropriately modified, can give rise to molecules with specific light-absorbing properties, making them suitable for use as colorants.

Furthermore, derivatives of this compound, particularly Schiff bases formed from the amino group, have shown potential as polymer stabilizers. researchgate.net These compounds can help to protect polymers from degradation caused by heat, light, and oxidation, thereby extending their service life. The antioxidant properties often associated with phenolic compounds contribute to this stabilizing effect.

Role in Catalysis and Ligand Design for Metal Complexes

The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions, making the compound and its derivatives valuable ligands in coordination chemistry. By reacting the amino group with aldehydes or ketones, a class of ligands known as Schiff bases can be synthesized. researchgate.netrsc.org These Schiff base ligands can then form stable complexes with a variety of transition metals.

These metal complexes have shown significant catalytic activity in a range of organic transformations. For instance, manganese(II) complexes of Schiff bases derived from related aminophenols have demonstrated high catalytic activity in the oxidation of alkenes. dergipark.org.tr The design of such ligands allows for the fine-tuning of the electronic and steric properties of the metal center, which in turn influences the efficiency and selectivity of the catalytic reaction. The ability to create well-defined and robust metal complexes makes these derivatives of this compound promising candidates for the development of new and improved catalysts for industrial processes. google.comacs.org

Development of Optoelectronic Materials Based on Derivatives

Derivatives of this compound are being explored for their potential in the field of optoelectronics. The extended π-conjugated systems that can be created by modifying this core structure are essential for materials with interesting electronic and optical properties. Schiff base metal complexes, for example, can exhibit electrochemical and optoelectronic properties that make them potential candidates for applications such as organic light-emitting diodes (OLEDs). bohrium.com

Theoretical and experimental studies have shown that the electronic properties of these materials can be tuned by changing the metal ion and the substituents on the ligand. bohrium.com This tunability is crucial for designing materials with specific energy levels (HOMO-LUMO gaps) that are optimized for efficient charge transport and light emission. acs.org The synthesis of novel derivatives and the investigation of their photophysical properties is an active area of research, with the goal of developing new materials for next-generation electronic and photonic devices. bohrium.com

Environmental and Green Chemistry Perspectives in Synthesis

Sustainable Synthetic Approaches for Related Phenolic Compounds

The development of sustainable methods for producing phenolic compounds serves as a blueprint for the greener synthesis of 2-Amino-6-bromo-4-methylphenol. These approaches focus on using less hazardous materials, improving energy efficiency, and leveraging renewable resources.

Catalytic and Biocatalytic Methods: A significant advancement in green synthesis is the replacement of stoichiometric reagents with catalytic systems. For instance, the synthesis of p-aminophenol, a related compound, has been achieved via catalytic transfer hydrogenation of nitrobenzene (B124822) using formic acid as a hydrogen source over a Pt/C catalyst. rsc.org This method avoids the high pressures of traditional hydrogenation and utilizes a greener hydrogen donor.

Biocatalysis offers an even more environmentally benign route. Enzymes and whole-cell systems are being explored for the synthesis of substituted o-aminophenols. dtic.mil These biological methods can proceed under mild conditions (ambient temperature and neutral pH in aqueous solutions), offering high selectivity and reducing the need for protecting groups. For example, specific hydroxylase enzymes can be used to introduce hydroxyl groups onto aminoaromatic precursors, while other bacteria can be employed to reduce o-nitrophenols to the corresponding o-aminophenols, avoiding harsh chemical reducing agents. dtic.mil Natural catalysts, such as those derived from waste snail shells, have also proven effective in promoting the synthesis of functionalized 2-amino-4H-chromenes in water at room temperature, showcasing the potential of readily available, eco-friendly materials in chemical synthesis. oiccpress.com

Greener Reagents and Solvents: The choice of reagents and solvents is critical from a green chemistry perspective. In the bromination of phenols, traditional methods often use elemental bromine in chlorinated solvents. google.com A greener approach involves a two-phase solvent system of water and an unreactive organic solvent, which can yield brominated phenols with higher purity and improved color, simplifying downstream processing. google.com Another innovative technique reduces the amount of elemental bromine required by using it in conjunction with hydrogen peroxide. This method was successfully applied in the synthesis of 2-bromo-4-fluoro-6-methylphenol, a structurally similar compound. google.com

Furthermore, replacing hazardous reagents in other synthetic steps is crucial. In the preparation of phenol (B47542) intermediates via diazotization-hydrolysis, using nitrosyl sulfuric acid instead of sodium nitrite (B80452) has been shown to be advantageous. google.com This change eliminates the production of salt-laden waste acid, which is difficult to treat, thereby creating a more environmentally friendly process. google.com The use of water as a solvent whenever possible is a cornerstone of green chemistry, and many modern catalytic methods for synthesizing phenolic derivatives are being designed to be compatible with aqueous media. oiccpress.commdpi.com

Renewable feedstocks are also a key area of research. Lignin, a major component of biomass, is being investigated as a sustainable source for producing phenolic resins, aiming to replace petroleum-based phenol. researchgate.net

A comparison of different sustainable strategies for related compounds is presented below.

Table 1: Comparison of Sustainable Synthesis Strategies for Phenolic Compounds

| Strategy | Example Application | Green Chemistry Advantage | Reference |

|---|---|---|---|

| Biocatalytic Reduction | Reduction of o-nitrophenols to o-aminophenols | Uses bacteria in aqueous solution, avoiding harsh chemical reductants. | dtic.mil |

| Catalytic Transfer Hydrogenation | Synthesis of p-aminophenol from nitrobenzene | Uses formic acid as a hydrogen donor, avoiding high-pressure H2 gas. | rsc.org |

| Natural Base Catalysis | Synthesis of 2-amino-4H-chromenes | Employs a catalyst from waste snail shells and water as a solvent at ambient temperature. | oiccpress.com |

| Improved Bromination System | Bromination of various phenols | Utilizes H2O2 to reduce the amount of Br2 needed; avoids salt waste by using nitrosyl sulfuric acid. | google.com |

| Renewable Feedstocks | Synthesis of lignin-based phenolic resin | Replaces non-renewable, petroleum-based phenol with a substance derived from sugar waste. | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal, 100% atom-economical reaction (like an addition reaction) incorporates all reactant atoms into the final product, generating no waste by-products. nih.gov

The synthesis of this compound via the direct bromination of a precursor like 2-amino-4-methylphenol (B1222752) is a substitution reaction, which is inherently not 100% atom-economical because it generates a by-product, hydrogen bromide (HBr).

The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the bromination of 2-amino-4-methylphenol: C₇H₉NO + Br₂ → C₇H₈BrNO + HBr

The calculation is detailed in the table below.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Amino-4-methylphenol | C₇H₉NO | 123.15 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | - | 282.96 | - |

| This compound | C₇H₈BrNO | 202.05 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | By-product |

| Atom Economy (%) = (202.05 / 282.96) * 100 | 71.4% |

The calculated atom economy of 71.4% means that even with a 100% chemical yield, nearly 30% of the reactant mass is converted into a by-product (HBr). While HBr can be captured and used elsewhere, green chemistry principles encourage designing syntheses that are inherently more atom-economical from the outset. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-6-bromo-4-methylphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via bromination of 2-amino-4-methylphenol using reagents like N-bromosuccinimide (NBS) under controlled acidic conditions. Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, a study on analogous brominated phenols achieved 42–100% yields by varying solvent polarity (e.g., dichloromethane vs. acetic acid) and catalyst selection (e.g., FeCl₃) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra for characteristic peaks: aromatic protons (δ 6.5–7.5 ppm), amino group (δ ~5.0 ppm, broad), and methyl group (δ ~2.3 ppm).

- XRD : Single-crystal X-ray diffraction with SHELXL refinement (e.g., anisotropic displacement parameters, R-factor analysis) provides precise bond lengths/angles. Recent updates to SHELXL allow improved handling of disordered bromine atoms .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a precursor for:

- Pharmaceutical intermediates : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

- Ligand design : The amino and hydroxyl groups enable coordination to transition metals (e.g., Cu, Pd) for catalysis .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromine substituents influence the reactivity of this compound?

- Methodological Answer :

- Steric Effects : The methyl group at position 4 hinders electrophilic substitution at adjacent positions, directing reactions to the para position.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, while the amino group activates it via resonance. Comparative studies on halogenated analogs show bromine’s strong meta-directing influence .

- Table: Substituent Effects on Reactivity

| Compound | Directing Groups | Preferred Reaction Sites |

|---|---|---|

| This compound | -NH₂ (activating), -Br (deactivating) | C5 (para to -NH₂, meta to -Br) |

| 4-Amino-3-bromophenol | -NH₂ (activating) | C2, C6 (ortho/para to -NH₂) |

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Methodological Answer :

- Step 1 : Verify purity via HPLC or GC-MS to rule out impurities.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, coupling between aromatic protons and the methyl group can be confirmed via NOESY.

- Step 3 : Compare with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies are effective for resolving low crystallinity in this compound derivatives during XRD analysis?

- Methodological Answer :

- Crystallization Optimization : Use solvent diffusion (e.g., hexane/ethyl acetate) or slow evaporation with DMF.

- Cryocooling : Mitrate disorder by collecting data at 100 K.

- SHELXL Refinement : Apply restraints for disordered bromine atoms and use TWIN commands for twinned crystals .

Q. How does the methyl group in this compound affect its biological activity compared to fluoro or chloro analogs?

- Methodological Answer :

- Lipophilicity : Methyl increases logP vs. fluoro/chloro, enhancing membrane permeability.

- Enzyme Binding : Steric bulk may reduce affinity for active sites compared to smaller halogens. Assays with cytochrome P450 isoforms show methyl derivatives exhibit lower inhibition (IC₅₀ > 50 µM) vs. fluoro analogs (IC₅₀ ~10 µM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Experimental Replication : Reproduce synthesis/purification steps (e.g., column chromatography vs. recrystallization) to isolate polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.